molecular formula C21H16N2O3S B12269847 6-(1,3-Benzodioxol-5-yl)-2-[(4-methoxybenzyl)sulfanyl]pyridine-3-carbonitrile

6-(1,3-Benzodioxol-5-yl)-2-[(4-methoxybenzyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B12269847
M. Wt: 376.4 g/mol
InChI Key: OVSXVEABHHREBA-UHFFFAOYSA-N
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Description

6-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a methoxyphenyl group, and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the benzodioxole intermediate with a methoxybenzyl halide under basic conditions.

    Construction of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Addition of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE
  • 6-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE

Uniqueness

The uniqueness of 6-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C21H16N2O3S/c1-24-17-6-2-14(3-7-17)12-27-21-16(11-22)4-8-18(23-21)15-5-9-19-20(10-15)26-13-25-19/h2-10H,12-13H2,1H3

InChI Key

OVSXVEABHHREBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC4=C(C=C3)OCO4)C#N

Origin of Product

United States

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